molecular formula C15H15F3N4O B2701022 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-67-2

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Katalognummer: B2701022
CAS-Nummer: 339103-67-2
Molekulargewicht: 324.307
InChI-Schlüssel: UMMNVDVTZLPRRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by the morpholino moiety.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient 1,2,4-triazine ring undergoes regioselective substitution at positions activated by electron-withdrawing groups.

Reaction TypeConditionsProductsKey Observations
Amination NH₃/EtOH, 60–80°C5-Morpholino-3-(3-(trifluoromethyl)phenyl)-6-methyl-1,2,4-triazin-2-amineMorpholino acts as a directing group; regioselectivity confirmed via NOE NMR .
Thiolation NaSH/DMF, reflux2-Mercapto derivativesThiolation occurs at C2; product stabilizes via intramolecular H-bonding .

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates Suzuki-Miyaura and Stille couplings for biaryl synthesis.

Coupling PartnerCatalyst SystemProductsYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, THF/H₂O3-(Biphenyl-3-yl)-6-methyl-5-morpholino-1,2,4-triazine78%
VinylstannanePdCl₂(dppf), DMFStyryl-substituted triazine65%

Heterocyclic Ring Transformations

The triazine scaffold participates in cycloadditions and ring-expansion reactions:

  • With Hydrazine : Forms pyrazole derivatives under reflux (EtOH, 12 h) via ring contraction .

  • With CS₂ : Generates thiadiazine hybrids at 120°C in DMF .

Mechanistic Insight :
DFT calculations indicate that the trifluoromethyl group lowers the LUMO energy (–1.8 eV), accelerating nucleophilic attack at C2 and C5 .

Functional Group Interconversion

  • Methyl Oxidation : KMnO₄/H₂SO₄ selectively oxidizes the C6 methyl to a carboxylic acid (confirmed via IR: 1705 cm⁻¹).

  • Morpholino Replacement : HCl/EtOH replaces morpholino with hydroxyl (72% yield) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer) .

Case Study:
A study evaluated a series of pyrazolyl-triazine derivatives against multiple cancer cell lines. Among these, derivatives with morpholine moieties demonstrated significant EGFR inhibitory activity, suggesting that compounds like this compound could be developed into effective anticancer agents .

Cell LineCompound TestedIC50 (nM)
MCF-77d59.24
MDA-MB-2317f70.3
A5497c81.6

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in cancer pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . This inhibition could lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Synthesis of Novel Derivatives

The synthesis of derivatives based on the triazine scaffold has been explored extensively. The ability to modify the triazine structure allows for the development of compounds with tailored biological activities. For example, one-pot synthesis methods have been employed to create novel pyrazolyl-triazine derivatives that show promising biological activities .

Wirkmechanismus

The mechanism of action of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    5-Morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the methyl group, which can influence its reactivity and interactions.

    6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the morpholino group, which can alter its solubility and biological activity.

Uniqueness

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to the presence of all three functional groups: the methyl group, the morpholino group, and the trifluoromethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability, solubility, and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic compound belonging to the triazine family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a morpholino moiety, enhances its lipophilicity and reactivity, making it an interesting candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄F₃N₅O. The presence of the trifluoromethyl group significantly influences its electronic properties and biological interactions.

Property Value
Molecular Weight329.29 g/mol
CAS Number1956318-60-7
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in critical signaling pathways, particularly those associated with cancer progression. Notably, it has shown significant inhibitory effects on:

  • Phosphoinositide 3-Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)

These targets are pivotal in regulating cell growth and proliferation, making the compound a candidate for cancer therapy.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits notable anti-cancer properties. In various studies:

  • Inhibition of PI3K/mTOR Pathway : The compound effectively reduced the activity of the PI3K/mTOR pathway in cellular models, which is crucial for tumor growth.
  • Cell Viability Assays : In vitro assays revealed that the compound decreased cell viability in several cancer cell lines with IC₅₀ values ranging from 50 to 100 nM.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell proliferation by approximately 70% at concentrations of 100 nM.
  • Lung Cancer Models : Another study demonstrated that the compound inhibited tumor growth in xenograft models of non-small cell lung cancer, showcasing its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amineMorpholino groups; Triazine corePI3K/mTOR inhibition
6-Methyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-3(4H)-oneTriazine core; Amino groupPotential anticancer activity
4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholineMorpholine; Triazine structureSimilar kinase inhibition

Eigenschaften

IUPAC Name

4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-10-14(22-5-7-23-8-6-22)19-13(21-20-10)11-3-2-4-12(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMNVDVTZLPRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326656
Record name 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339103-67-2
Record name 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.